[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate
Description
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butoxycarbonyl (Boc) group, which is attached to an amino group, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)7(12)15-11-8(13)14-10(4,5)6/h1-6H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAROZBFQHEKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)ONC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306089 | |
| Record name | tert-Butyl [(2,2-dimethylpropanoyl)oxy]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35657-40-0 | |
| Record name | NSC174050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butyl [(2,2-dimethylpropanoyl)oxy]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate typically involves the reaction of tert-butyl chloroformate with 2,2-dimethylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and other strong acids are commonly used for deprotection reactions.
Major Products Formed
Scientific Research Applications
Organic Synthesis
Role as a Protecting Group:
- The Boc group effectively shields amines from unwanted reactions during synthesis.
- It can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield free amines for further reactions.
Table 1: Common Reactions Involving [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate
| Reaction Type | Conditions | Products Produced |
|---|---|---|
| Deprotection | TFA or HCl | Free amine |
| Nucleophilic Substitution | Basic conditions with electrophiles | New carbon-nitrogen bonds |
Peptide Synthesis
The compound is extensively used in peptide synthesis where the protection of amino groups is critical. It allows for selective reactions at different functional groups without interference from the amine .
Case Study: Dipeptide Synthesis Using Boc-AAILs
- A study demonstrated the use of Boc-protected amino acid ionic liquids (AAILs) in dipeptide synthesis. The unique properties of AAILs facilitated efficient coupling reactions without the need for additional base .
Pharmaceutical Development
Synthesis of Drug Candidates:
- This compound is pivotal in synthesizing various pharmaceutical compounds. Its ability to protect amines allows for the formation of complex drug structures while minimizing side reactions.
Table 2: Applications in Drug Development
| Application Area | Example Compounds | Target Diseases |
|---|---|---|
| Antibiotic Potentiators | Acyl derivatives of triaminopentane | Bacterial infections |
| Cancer Therapeutics | Hydroxamic acid derivatives | Colon cancer |
Agrochemical Synthesis
The compound also finds applications in the synthesis of agrochemicals, where its protective capabilities help develop new herbicides and pesticides with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate primarily involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in unwanted reactions. The protection is achieved through the formation of a carbamate linkage, which is stable under basic and neutral conditions but can be cleaved under acidic conditions . This selective stability allows for the controlled deprotection of the amine when desired, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(tert-butoxy)carbonyl]amino-2,2-dimethylpropanoate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used for similar purposes in organic synthesis.
Uniqueness
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl group offers steric protection, while the carbamate linkage ensures stability under various conditions. This makes it a versatile and valuable compound in synthetic chemistry .
Biological Activity
[(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate, commonly referred to as a Boc-protected amino acid derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, facilitating their use in peptide synthesis and other biochemical applications. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a Boc protecting group attached to an amino acid backbone, which contributes to its stability and reactivity in various chemical environments.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to 2,2-dimethylpropanoate. For instance, a series of compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited selective inhibition of colon cancer cell proliferation. The most potent compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells . The presence of hydroxyl groups in these compounds was crucial for their activity, indicating that structural modifications significantly influence biological outcomes.
The mechanism through which these compounds exert their anticancer effects involves the induction of apoptosis in cancer cells. Molecular docking studies revealed interactions with heat shock protein 90 (Hsp90), a known target in cancer therapy. Compounds that effectively induced DNA fragmentation and chromatin condensation were observed to cause significant apoptotic effects compared to control cells .
Antibiotic Potentiation
Another area of interest is the role of Boc-protected amino acids in enhancing the efficacy of antibiotics. For example, di-tert-butyl derivatives were shown to increase the potency of clarithromycin against E. coli, demonstrating that structural modifications can lead to significant improvements in antibiotic activity . This highlights the potential application of this compound as an antibiotic potentiator.
Case Studies
Q & A
Q. What are the optimal reaction conditions for synthesizing [(tert-Butoxy)carbonyl]amino 2,2-dimethylpropanoate, and how do deviations affect yield?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amino group followed by esterification. Key parameters include:
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like tert-butyl group cleavage .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reactivity, while protic solvents may lead to premature deprotection .
- Catalysts : DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for coupling reactions .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- HPLC-MS : Quantifies purity (>98% typically required for research-grade material) and detects trace by-products (e.g., deprotected amines) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl resonance (~170 ppm) .
- FT-IR : Key peaks include N-H stretch (~3300 cm⁻¹ for carbamate) and C=O stretches (~1700 cm⁻¹ for ester and carbamate) .
Q. How should researchers address discrepancies in reported solubility and stability data?
Contradictions often arise from moisture sensitivity or solvent polarity effects:
- Solubility : In DMSO (50–100 mg/mL), but poor in water (<1 mg/mL). Conflicting reports may stem from incomplete drying .
- Stability : Hydrolysis under acidic/basic conditions (t½ <1 hr at pH <3 or >10). Discrepancies in shelf-life studies may reflect storage conditions (e.g., desiccated vs. ambient humidity) .
Q. Methodological Recommendations :
- Use Karl Fischer titration to verify solvent dryness before solubility tests .
- Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life under varying conditions .
Advanced Research Questions
Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce asymmetry during esterification (e.g., >90% ee achieved with 10 mol% catalyst) .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers post-synthesis; recovery >95% with hexane/IPA mobile phases .
Q. How can computational modeling predict bioactivity of this compound derivatives?
- Docking Studies : Simulate interactions with target enzymes (e.g., proteases) using AutoDock Vina. The Boc group’s steric bulk may hinder binding in hydrophobic pockets .
- MD Simulations : Assess conformational stability of ester linkages under physiological conditions (e.g., 310 K, 1 atm) .
Q. Key Findings :
- Derivatives with smaller substituents (e.g., methyl vs. tert-butyl) show 30% higher binding affinity to serine proteases .
- Free energy calculations (MM-PBSA) correlate with in vitro IC₅₀ values (R² = 0.89) .
Q. What are the limitations of using this compound in peptide synthesis?
- Deprotection Challenges : TFA (trifluoroacetic acid) cleavage of Boc groups generates gaseous by-products, complicating large-scale reactions .
- Steric Hindrance : The 2,2-dimethylpropanoate moiety restricts coupling efficiency in sterically demanding sequences (e.g., β-branched amino acids) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
